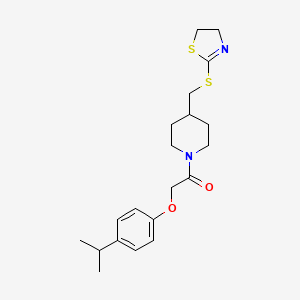
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a useful research compound. Its molecular formula is C20H28N2O2S2 and its molecular weight is 392.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The chemical compound of interest, due to its complex structure, plays a significant role in various synthesis and characterization studies, serving as a precursor or intermediate in the creation of novel compounds. For instance, studies have demonstrated the synthesis of related compounds with potential biological applications, such as cytotoxicity evaluation and molecular docking studies to understand their interactions with carrier proteins for potential therapeutic use (Govindhan et al., 2017). These processes often involve sophisticated techniques like click chemistry, spectroscopic characterization (IR, NMR, MS), and thermal stability analysis (TGA, DSC), alongside structural confirmation through single crystal XRD analysis.
Wound Healing Potential
The compound's derivatives have been explored for their in vivo wound-healing potential, showing significant efficacy in accelerating wound closure and enhancing the healing process in animal models. Research involving related chemical structures has reported notable wound healing, faster epithelialization, and increased tensile strength of wounds, indicating the potential therapeutic benefits of these compounds in promoting tissue regeneration and repair (Vinaya et al., 2009).
Antibacterial Activity
Electrochemical synthesis techniques utilizing compounds with similar structural frameworks have been employed to create new derivatives with antibacterial properties. These methods involve the oxidation of specific precursors in the presence of nucleophiles, leading to arylthiobenzazoles with potential as antibacterial agents. This showcases the versatility of such compounds in contributing to the development of new antimicrobial treatments (Amani & Nematollahi, 2012).
Analgesic and Anti-inflammatory Activities
Further research into related compounds has identified derivatives with pronounced analgesic and anti-inflammatory effects. These studies have synthesized new chemical entities, evaluating their pharmacological activities in comparison to standard drugs. The results suggest these compounds could offer a novel approach to pain and inflammation management, with higher efficacy and potentially fewer side effects than existing medications (Palaska et al., 1993).
properties
IUPAC Name |
1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S2/c1-15(2)17-3-5-18(6-4-17)24-13-19(23)22-10-7-16(8-11-22)14-26-20-21-9-12-25-20/h3-6,15-16H,7-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNBICLYMKEHST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)CSC3=NCCS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

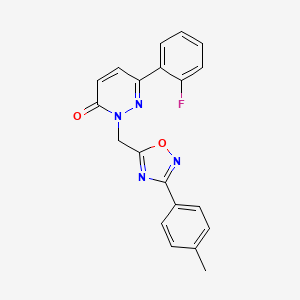
![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388878.png)
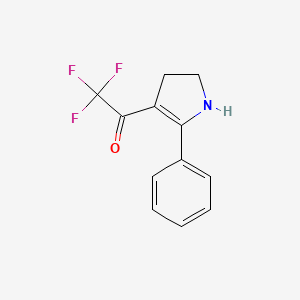
![N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388881.png)
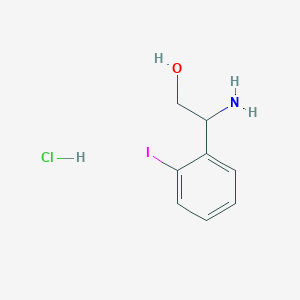
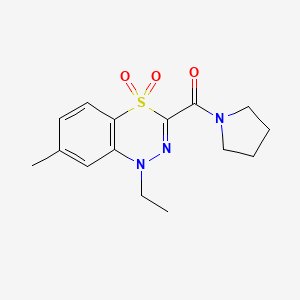
![1-(2-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2388887.png)

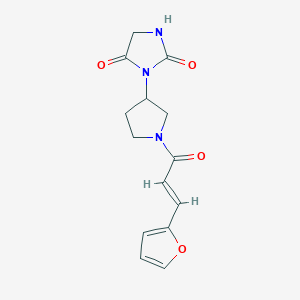
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2388894.png)
![5,6-Dimethyl-7-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2388895.png)
![N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2388896.png)
![2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2388897.png)
![10-ethoxy-3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2388898.png)